molecular formula C12H22O2 B1594762 2-Butenoic acid, octyl ester CAS No. 22874-79-9

2-Butenoic acid, octyl ester

Cat. No. B1594762
CAS RN: 22874-79-9
M. Wt: 198.3 g/mol
InChI Key: HULBECQFWZPEBI-UHFFFAOYSA-N
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Description

2-Butenoic acid, also known as butenoic acid, is a carboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond . The octyl ester of 2-butenoic acid, known as 2-Butenoic acid, octyl ester, is a compound with the molecular formula C12H22O2 .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 2-Butenoic acid, octyl ester can be represented by the formula C12H22O2 . It consists of a 2-butenoic acid molecule where the hydrogen (H) of the carboxylic group (-COOH) is replaced by an octyl group (C8H17).


Chemical Reactions Analysis

Esters, including 2-Butenoic acid, octyl ester, typically undergo reactions such as hydrolysis, which is the splitting of the ester bond by water (HOH). This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The molecular weight of 2-Butenoic acid, octyl ester is approximately 198.302 Da . More specific physical and chemical properties may depend on the conditions and require further experimental data for precise determination.

Scientific Research Applications

Applications in Chemical Analysis

  • Coulometric Generation of H+ Ions : Esters of gallic acid, including octyl ester, are used for the coulometric generation of H+ ions in propylene carbonate. These esters are oxidized at lower potentials than other solution components, aiding in the titration of organic bases with high efficiency (R. Mihajlović et al., 1990).

Applications in Organic Synthesis

  • Synthesis of Dicarboxylic Acid : Octyl esters play a role in the synthesis of specific dicarboxylic acids, which can be a part of larger synthetic routes in organic chemistry (H. Hoffmann & J. Rabe, 1984).
  • Chemoenzymatic Synthesis : In the chemoenzymatic synthesis of various acids, octyl esters are used for their selective enzymatic esterification properties, highlighting their role in complex organic synthesis processes (Filip Borys et al., 2018).

Applications in Material Science

  • Analysis in Gas Chromatography-Mass Spectrometry (GC-MS) : Octyl esters are analyzed using GC-MS in the study of important derivatives like 2-acetyl-hexanoic acid ethyl ester, indicating their importance in analytical chemistry (W. Ming, 2007).

Applications in Environmental Science

  • Hydrolysis in Soil Studies : The study of herbicidal phenoxyalkanoic esters, including octyl esters, in soils helps in understanding environmental degradation processes and the fate of agricultural chemicals (Allan E. Smith, 1976).

Applications in Biological Research

  • Larvicidal Activity : Octyl esters, such as n-octyl 4-mercapto-2-butenoate, are studied for their larvicidal activity against mosquito species like Aedes albopictus, showing potential in vector control (M. Pezzi et al., 2018).

Applications in Food Chemistry

  • Lipophilisation of Phenolic Acids : Octyl esters are involved in the enzymatic lipophilisation of phenolic acids, demonstrating their role in modifying food ingredients for enhanced properties (Zhiyong Yang et al., 2012).

Mechanism of Action

The mechanism of ester reactions involves two main steps: nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group .

properties

IUPAC Name

octyl but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULBECQFWZPEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051880
Record name Octyl 2-butenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22874-79-9
Record name Octyl 2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22874-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, octyl ester
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Record name 2-Butenoic acid, octyl ester
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Record name Octyl 2-butenoate
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Record name Octyl 2-butenoate
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Synthesis routes and methods

Procedure details

Octan-1-ol (221 g), crotonic acid (194 g), PTSA (6.4 g), and toluene (300 mL) were charged into a 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser. The reaction mixture was heated to reflux at about 120-130° C. Water was removed azeotropically. The reaction was aged at reflux for about 7-8 hours until no more water evolved. The reaction mixture was cooled to room temperature and quenched with water (400 mL). The organic layer was separated and subsequently washed with sodium carbonate (5%, 300 mL), and further fractional distilled to provide but-2-enoic acid octyl ester (273 g) with a boiling point of 123° C. at 11 mmHg.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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